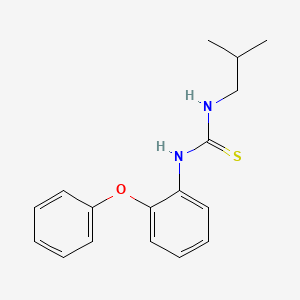

N-isobutyl-N'-(2-phenoxyphenyl)thiourea

説明

N-Isobutyl-N'-(2-phenoxyphenyl)thiourea is a thiourea derivative characterized by an isobutyl group and a 2-phenoxyphenyl substituent. Thiourea derivatives are sulfur-containing compounds with a general structure R¹NHC(S)NR²R³, known for diverse biological and chemical applications. These compounds exhibit activities ranging from antimicrobial and anticancer properties to catalytic applications, depending on their substituents . The target compound’s structure combines hydrophobic (isobutyl) and aromatic (2-phenoxyphenyl) moieties, which may influence its physicochemical behavior and biological interactions.

特性

IUPAC Name |

1-(2-methylpropyl)-3-(2-phenoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(2)12-18-17(21)19-15-10-6-7-11-16(15)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIADZQPWYBVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Catalytic and Structural Properties

- Aryl Ester/Sulfonaryl Thioureas: Aryl diester thiourea 9 and sulfonaryl thiourea 10 show catalytic efficiencies of 22% and 28%, respectively, in organic reactions. Their electron-deficient aryl groups facilitate substrate activation . The target compound’s phenoxyphenyl group, with its electron-donating ether oxygen, may exhibit different catalytic behavior.

Benzoylthiourea Derivatives :

N-Benzoyl-N'-(hydroxyphenyl)thiourea adopts a syn–anti configuration, influencing its stability and intermolecular interactions . The target compound’s isobutyl group introduces steric hindrance, which could affect its conformational flexibility compared to benzoyl analogs.

Steric and Hydrophobic Effects

- Atropisomeric Thioureas: N-(2-Methoxyphenyl)-N'-(2-methylphenyl)thiourea forms atropisomers due to restricted rotation around the C–N bond, impacting its biological activity .

Alkyl vs. Aryl Substituents :

N-Ethyl-N-(2-methylphenyl)thiourea () and N-tert-butyl derivatives () highlight how alkyl chains enhance hydrophobicity, favoring membrane interactions. The isobutyl group in the target compound may offer comparable hydrophobicity to tert-butyl but with less steric bulk.

Data Table: Key Thiourea Derivatives and Properties

Research Implications and Gaps

Hydrophobicity vs. Solubility : The compound’s substituents may optimize membrane permeability but require formulation adjustments for bioavailability.

Electronic Effects: The phenoxyphenyl group’s electron-donating nature could moderate reactivity compared to halogenated analogs.

Stereochemical Complexity: Potential atropisomerism warrants further investigation into its biological relevance.

Future research should prioritize synthesizing the target compound and evaluating its biological and catalytic profiles relative to the analogs discussed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。